molecular formula C9H16N2O B13160433 Octahydroindolizine-2-carboxamide

Octahydroindolizine-2-carboxamide

Cat. No.: B13160433
M. Wt: 168.24 g/mol
InChI Key: UPJJAEWFTKIBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydroindolizine-2-carboxamide is a heterocyclic organic compound that belongs to the family of indole derivatives This compound is characterized by the presence of an indolizine ring system, which is a bicyclic structure consisting of a six-membered ring fused to a five-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydroindolizine-2-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reduction of indole-2-carboxylic acid derivatives followed by cyclization to form the indolizine ring. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. Catalysts and automated systems are often employed to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Octahydroindolizine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in THF or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

Octahydroindolizine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octahydroindolizine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, it has been shown to inhibit the activity of the mycobacterial membrane protein large 3 transporter (MmpL3), which is essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxamide: Shares a similar structure but lacks the bicyclic indolizine ring.

    Indole-3-carboxamide: Similar to indole-2-carboxamide but with the carboxamide group at the third position.

    Pyrrolidine-2-carboxamide: Contains a five-membered ring instead of the indolizine ring.

Uniqueness

Octahydroindolizine-2-carboxamide is unique due to its bicyclic indolizine ring system, which imparts distinct chemical properties and biological activities. Its ability to form stable hydrogen bonds with enzymes and proteins makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-9(12)7-5-8-3-1-2-4-11(8)6-7/h7-8H,1-6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJJAEWFTKIBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(CC2C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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